1-Methylbenzo[cd]indol-2(1H)-one
Overview
Description
1-Methylbenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family This compound is characterized by a fused benzene and indole ring system with a ketone functional group at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylbenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the desired indole derivative . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted indole derivatives with varying functional groups.
Scientific Research Applications
1-Methylbenzo[cd]indol-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a DNA-intercalator, binding to DNA and interfering with its replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects are mediated through various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Similar in structure but with different functional groups and biological activities.
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with distinct properties and applications.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and different structural features.
Uniqueness
1-Methylbenzo[cd]indol-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
1710-20-9 |
---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
InChI Key |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
1710-20-9 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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